molecular formula C10H11Cl2N B1366188 2-(2,6-Dichlorophenyl)pyrrolidine CAS No. 383127-39-7

2-(2,6-Dichlorophenyl)pyrrolidine

Cat. No.: B1366188
CAS No.: 383127-39-7
M. Wt: 216.1 g/mol
InChI Key: DVMVRBKARAKTQK-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11Cl2N It is characterized by a pyrrolidine ring attached to a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenyl)pyrrolidine typically involves the reaction of 2,6-dichlorobenzaldehyde with pyrrolidine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dichlorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,6-Dichlorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, affecting cellular signaling processes .

Comparison with Similar Compounds

  • 2-(2,6-Dichlorophenyl)pyrrole
  • 2-(2,6-Dichlorophenyl)piperidine
  • 2-(2,6-Dichlorophenyl)imidazole

Comparison: 2-(2,6-Dichlorophenyl)pyrrolidine is unique due to its pyrrolidine ring, which imparts specific stereochemical and electronic properties. Compared to similar compounds like 2-(2,6-Dichlorophenyl)pyrrole or 2-(2,6-Dichlorophenyl)piperidine, it may exhibit different reactivity and biological activity due to the differences in ring structure and nitrogen atom positioning .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMVRBKARAKTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407504
Record name 2-(2,6-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-39-7
Record name 2-(2,6-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dichlorophenyl)pyrrolidine
Reactant of Route 2
2-(2,6-Dichlorophenyl)pyrrolidine
Reactant of Route 3
2-(2,6-Dichlorophenyl)pyrrolidine
Reactant of Route 4
2-(2,6-Dichlorophenyl)pyrrolidine
Reactant of Route 5
2-(2,6-Dichlorophenyl)pyrrolidine
Reactant of Route 6
2-(2,6-Dichlorophenyl)pyrrolidine

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